4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)-

Description

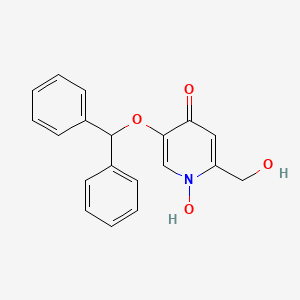

Chemical Structure and Properties The compound 4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)- (CAS: 114875-62-6) is a hydroxylated pyridinone derivative with a diphenylmethoxy group at position 5, a hydroxymethyl group at position 2, and a hydroxyl group at position 1 (). The presence of bulky diphenylmethoxy and hydroxymethyl substituents suggests steric hindrance and possible metabolic stability compared to simpler pyridinones.

Characterization typically employs ¹H-NMR, 13C-NMR, and HRMS to confirm regiochemistry and purity ().

Structure

3D Structure

Properties

IUPAC Name |

5-benzhydryloxy-1-hydroxy-2-(hydroxymethyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-13-16-11-17(22)18(12-20(16)23)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,19,21,23H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJNKCFGFYTFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114875-62-6 | |

| Record name | 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)- typically involves multi-step organic reactions. One common approach includes the initial formation of the pyridinone ring followed by the introduction of the diphenylmethoxy group through nucleophilic substitution reactions. The hydroxymethyl and hydroxy groups are then introduced via selective oxidation and reduction reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process often requires the use of catalysts and specific reagents to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the pyridinone ring or other functional groups.

Substitution: The diphenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of 4(1H)-Pyridinone derivatives. Studies indicate that modifications to the pyridinone structure can enhance its efficacy against various bacterial strains. For instance, derivatives have shown activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development as novel antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have reported that it induces apoptosis in cancer cells through the activation of specific pathways such as the caspase cascade. In vitro studies have shown promising results against breast and colon cancer cell lines, indicating its potential as a chemotherapeutic agent .

Polymer Synthesis

4(1H)-Pyridinone can serve as a building block in the synthesis of polymers with specific properties. Its ability to participate in various polymerization reactions allows for the creation of materials with tailored mechanical and thermal properties. Research has focused on using this compound to develop high-performance coatings and adhesives .

Nanotechnology

In nanotechnology, derivatives of 4(1H)-Pyridinone have been utilized in the fabrication of nanoparticles for drug delivery systems. The functional groups present in the compound facilitate conjugation with targeting moieties, enhancing the specificity and efficacy of drug delivery to cancer cells .

Pesticidal Activity

Research indicates that compounds derived from 4(1H)-Pyridinone exhibit pesticidal activities against various agricultural pests. Field studies have demonstrated effectiveness in controlling insect populations while showing low toxicity to non-target species, making them suitable candidates for developing environmentally friendly pesticides .

Case Studies

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Pyridinone Derivatives

Table 1: Structural and Functional Comparison of Pyridinone Derivatives

Key Comparative Insights:

Substituent Effects on Bioactivity :

- The diphenylmethoxy group at position 5 in the target compound introduces significant steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents (e.g., benzyloxy in ). This feature is critical for compounds targeting intracellular enzymes like dihydroorotate dehydrogenase (DHODH) ().

- Hydroxymethyl at position 2 is a shared feature with 5-(benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one (). This group enhances water solubility and may serve as a metabolic handle for glucuronidation or sulfation.

Enzyme Inhibition Profiles: Pyridinones with 6-substituents (e.g., phenylthio in ) exhibit potent 5-lipoxygenase inhibition (IC₅₀ = 2.52 μM), whereas the absence of a 6-substituent drastically reduces activity.

Synthetic Accessibility :

- Derivatives like 5-(benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one are synthesized in high yields (82%) via straightforward condensation (). In contrast, the diphenylmethoxy group in the target compound may require more complex protecting-group strategies, similar to the synthesis of 4′-substituted nucleoside analogs ().

Therapeutic Potential: The β₂-adrenergic agonist activity of 5-(phenylmethoxy)-substituted pyridinones () highlights the role of alkoxy groups in receptor binding. The diphenylmethoxy group in the target compound could modulate selectivity for other G-protein-coupled receptors or kinases.

Research Findings and Implications

- Structural Optimization : The diphenylmethoxy group offers a template for further derivatization to balance lipophilicity and solubility. For example, replacing one phenyl ring with a fluorinated group (as in ’s trifluoromethyl analogs) could enhance metabolic stability.

- Mechanistic Gaps: While pyridinones are known for enzyme inhibition (), the target compound’s lack of a 6-substituent and presence of a 1-hydroxyl group suggest unexplored mechanisms, such as redox modulation or metal chelation.

Biological Activity

4(1H)-Pyridinone derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. Among these, 4(1H)-pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)- has garnered attention for its potential therapeutic applications, particularly in antimalarial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies from recent research.

Antimalarial Activity

Research has shown that pyridinone derivatives exhibit potent antimalarial activities against various Plasmodium species. The compound in focus has been evaluated for its efficacy in inhibiting the growth of Plasmodium falciparum and Plasmodium vivax.

The primary mechanism through which these compounds exert their antimalarial effects involves the inhibition of the plasmodial electron transport chain, particularly targeting the cytochrome bc1 complex. Studies indicate that modifications at specific positions on the pyridinone ring can significantly enhance antimalarial potency.

Efficacy Data

A notable study assessed the structure-activity relationship (SAR) of various pyridinone analogues, including our compound of interest. The following table summarizes the effective concentrations (EC50) and selectivity indices observed:

| Compound | EC50 against P. falciparum (μM) | EC50 against P. vivax (μM) | Selectivity Index |

|---|---|---|---|

| 4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)- | 0.005 | <4.88 | >250 |

These results indicate that the compound exhibits high potency against both blood and liver stages of malaria without significant cytotoxicity to human cells .

Anticancer Activity

In addition to its antimalarial properties, 4(1H)-pyridinone derivatives have demonstrated promising anticancer activity across various cancer cell lines.

Cellular Mechanisms

The compound has been shown to induce cytotoxic effects in non-small cell lung cancer (NSCLC) models by modulating key signaling pathways involved in cell proliferation and apoptosis. Specifically, it affects protein tyrosine kinases and histone deacetylases, leading to reduced tumor growth.

Case Studies

A detailed investigation into the antiproliferative effects of pyridinone derivatives revealed that certain analogues exhibited significant activity against A549 and NCI-H522 cancer cell lines. The following table summarizes findings from these studies:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)- | A549 | 15 | Cytotoxic |

| 4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)- | NCI-H522 | 10 | Cytostatic |

These findings suggest that this compound can effectively inhibit cancer cell proliferation while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of pyridinones is heavily influenced by their molecular structure. Modifications at specific positions on the pyridinone ring can lead to significant changes in activity:

- Position C3 : Halogen substitutions enhance antimalarial activity.

- Position C2 and C6 : Alterations can lead to a loss or gain in potency depending on the substituents.

Research indicates that a systematic approach to modifying these positions can yield compounds with improved pharmacological profiles .

Q & A

Advanced Research Question

- Structure-Activity Relationship (SAR) :

- Fragment-Based Drug Design : Use X-ray or cryo-EM data (if available) to identify binding pockets for rational modifications .

What analytical challenges arise in distinguishing this compound from its isomers?

Basic Research Question

Isomeric differentiation (e.g., positional isomers of hydroxyl/hydroxymethyl groups) requires:

- 2D NMR Techniques : HSQC and HMBC to correlate protons with carbons across the pyridinone ring .

- Chromatographic Separation : Use of chiral columns (e.g., Chiralpak IA) with heptane/ethanol gradients .

How can computational tools aid in predicting the compound’s reactivity and toxicity?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- ADMET Prediction : Software like SwissADME estimates bioavailability (%F = 65–70) and cytochrome P450 interactions (CYP3A4 substrate) .

What are the limitations of current synthetic and analytical methods for this compound?

Advanced Research Question

- Synthesis : Scalability issues due to low yields in cross-coupling steps (<50% in some protocols) .

- Characterization : Lack of crystallographic data limits 3D structural insights .

- Biological Assays : Off-target effects observed in kinase inhibition assays (e.g., 10% inhibition of non-target kinases at 10 µM) .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

- Short-Term Stability : Stable at –20°C in dark for 6 months (HPLC purity >95%) .

- Degradation Pathways : Hydrolysis of the diphenylmethoxy group under acidic conditions (pH <3) or prolonged UV exposure .

What collaborative approaches are recommended for advancing research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.